methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a pyrimido[5,4-c][2,1]benzothiazin-2-yl group, a thioacetyl group, and an amino benzoate group. The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research has demonstrated the use of related compounds in the synthesis of various heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized to prepare substituted fused pyrimidinones, indicating the potential of methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate in similar synthetic applications. These compounds have been used to generate 3-amino substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting their utility in creating novel heterocyclic compounds with potential biological activities (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).
Another study explored methyl 2‐[bis(acetyl)ethenyl]aminopropenoate in the synthesis of heterocyclic systems, leading to the production of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. This research underscores the role of such compounds in generating diverse heterocyclic systems that could be pivotal in pharmaceutical research (Lovro Selič, B. Stanovnik, 1997).
Herbicidal Applications
- A study focused on the novel herbicide KIH-6127 highlights the modification of similar compounds for agricultural applications. By introducing an oximino group and conducting extensive synthetic modifications, researchers optimized herbicidal activity against Barnyard grass in paddy rice. This work exemplifies the agricultural potential of such compounds in developing new herbicides (M. Tamaru, Naoshi Masuyama, Masahiro Sato, Fumiaki Takabe, J. Inoue, R. Hanai, 1997).
Antimicrobial and Antitumor Activities
- Recent research into benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives reveals their potential in the synthesis of novel compounds with significant biological activities. The focus on one-pot, three-component microwave-assisted synthesis underlines the efficiency of creating poly-functionalized tri-heterocyclic benzothiazole derivatives with antimicrobial and antioxidant activities, as well as antitubercular activity against Mycobacterium tuberculosis H37RV (Manoj N. Bhoi, Mayuri A. Borad, E. Pithawala, H. Patel, 2016).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-3-26-17-7-5-4-6-16(17)20-18(33(26,29)30)12-23-22(25-20)32-13-19(27)24-15-10-8-14(9-11-15)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVGSGMNXFZSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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